molecular formula C14H27NO2 B14367856 4-(Decyloxy)-3-hydroxybutanenitrile CAS No. 91778-90-4

4-(Decyloxy)-3-hydroxybutanenitrile

Cat. No.: B14367856
CAS No.: 91778-90-4
M. Wt: 241.37 g/mol
InChI Key: CLYGMGDTUOGSFZ-UHFFFAOYSA-N
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Description

4-(Decyloxy)-3-hydroxybutanenitrile is an organic compound that features a decyloxy group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-3-hydroxybutanenitrile typically involves the reaction of a decyloxy-substituted benzene derivative with a suitable nitrile precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-3-hydroxybutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-3-hydroxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

91778-90-4

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

4-decoxy-3-hydroxybutanenitrile

InChI

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-8-9-12-17-13-14(16)10-11-15/h14,16H,2-10,12-13H2,1H3

InChI Key

CLYGMGDTUOGSFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(CC#N)O

Origin of Product

United States

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